1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzotriazoles with various functional groups.
Scientific Research Applications
1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the benzotriazole moiety can interact with aromatic residues in proteins, enhancing its binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine
Uniqueness
1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole core with a sulfonyl group and a chloro-ethoxyphenyl substituent This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14-7-5-11(16)9-15(14)23(20,21)19-13-6-4-10(2)8-12(13)17-18-19/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJLSXQLEBQSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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